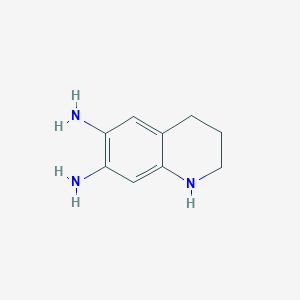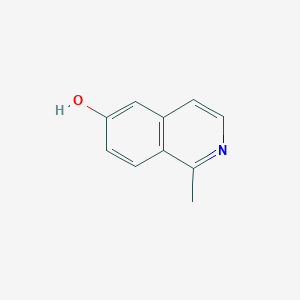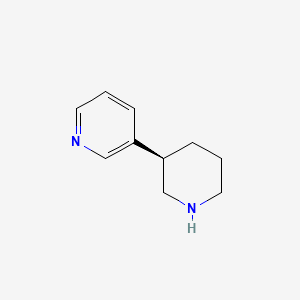![molecular formula C10H6N2 B11919798 Cyclobuta[B]quinoxaline CAS No. 6847-24-1](/img/structure/B11919798.png)
Cyclobuta[B]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobuta[B]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused ring structure that includes both a benzene ring and a pyrazine ring. This compound is part of the broader class of quinoxalines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobuta[B]quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid for several hours . Recent advancements have also explored green chemistry approaches, such as ultrasound irradiation and microwave-assisted synthesis, to improve efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of heterogeneous catalysts, such as HClO4·SiO2, to facilitate the cyclization-oxidation processes . Additionally, the use of eco-friendly solvents and reaction media, such as water, is becoming increasingly popular in industrial settings .
化学反应分析
Types of Reactions
Cyclobuta[B]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities and improved material properties .
科学研究应用
Cyclobuta[B]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
作用机制
The mechanism of action of Cyclobuta[B]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells . Additionally, it can interfere with tubulin polymerization, further contributing to its anticancer effects .
相似化合物的比较
Cyclobuta[B]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler structure with similar biological activities.
Pthalazine: Another nitrogen-containing heterocyclic compound with distinct pharmacological properties.
Quinazoline: Known for its anticancer and anti-inflammatory activities.
This compound stands out due to its unique fused ring structure, which imparts exceptional stability and high redox potentials, making it a promising candidate for various applications .
属性
CAS 编号 |
6847-24-1 |
|---|---|
分子式 |
C10H6N2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
cyclobuta[b]quinoxaline |
InChI |
InChI=1S/C10H6N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-6H |
InChI 键 |
DLESZHBEKLWNRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC3=CC=C3N=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)

![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)


![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)


![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)

